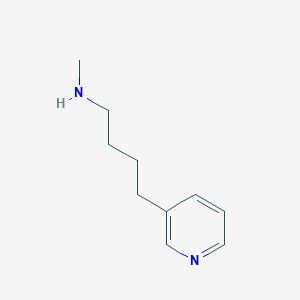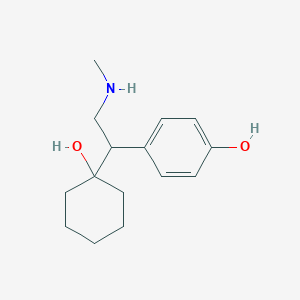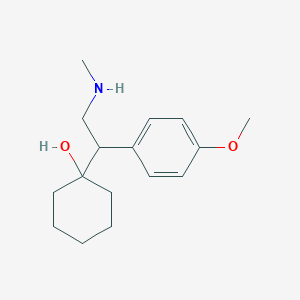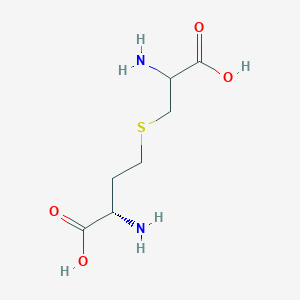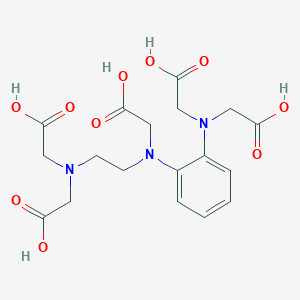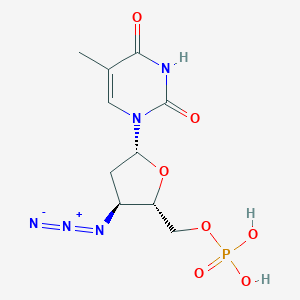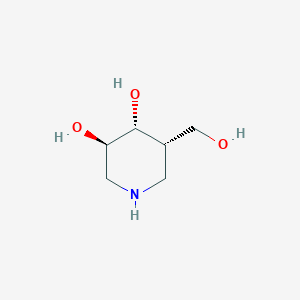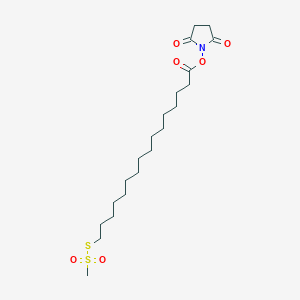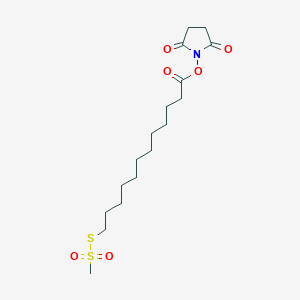
Methyl 12-aminododecanoate hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of amino acid methyl esters, including compounds similar to methyl 12-aminododecanoate hydrochloride, can be efficiently achieved through the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature. This method yields good to excellent results and is compatible with a variety of amino acids, both natural and synthetic (Li & Sha, 2008). Additionally, the efficient microbial conversion of dodecanoic acid methyl ester to 12-aminododecanoic acid methyl ester, a building block for high-performance polymers like Nylon 12, has been achieved in Escherichia coli, highlighting a bio-based approach to its production (Ladkau et al., 2016).
Molecular Structure Analysis
While specific studies on the molecular structure of methyl 12-aminododecanoate hydrochloride were not identified, the molecular structure of related compounds has been analyzed using techniques such as X-ray crystallography, which provides insights into their planarity and intermolecular interactions, such as hydrogen bonds (Zhang & Zhao, 2010).
Chemical Reactions and Properties
12-Aminododecanoic acid, closely related to methyl 12-aminododecanoate hydrochloride, has been studied for its role as a corrosion inhibitor for carbon steel, indicating its chemical reactivity and potential application in corrosion prevention. It acts as a mixed-type inhibitor, forming a self-assembled monolayer on the steel surface, offering a hydrophobic barrier against corrosive ions (Ghareba & Omanovic, 2010).
Physical Properties Analysis
The physical properties of amino acid methyl esters, by extension applicable to methyl 12-aminododecanoate hydrochloride, depend on their molecular structure. The method of their synthesis often results in compounds with high purity and specific melting points, indicative of their stable crystalline structures (Ayorinde et al., 1997).
Chemical Properties Analysis
The chemical properties of methyl 12-aminododecanoate hydrochloride can be inferred from studies on similar compounds. Its reactivity in forming self-assembled monolayers (SAMs) on metal surfaces indicates its potential in surface chemistry applications, particularly in creating protective coatings and in material science for the development of 'green' corrosion inhibitors (Ghareba & Omanovic, 2011).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Ghareba and Omanovic (2011) found that 12-aminododecanoic acid, a related compound, effectively inhibits carbon steel corrosion in CO2-saturated hydrochloric acid. This compound forms a self-assembled monolayer on the steel surface, making it a potential green corrosion inhibitor (Ghareba & Omanovic, 2011).
Polymer Synthesis
Froyer and Sekiguchi (1983) demonstrated that initiators like 12-aminododecanoic acid can enhance the monomer consumption rate in the hydrolytic polymerization of 12-dodecanelactam. This results in significant changes in polymer chain length distribution, which is crucial in polymer synthesis (Froyer & Sekiguchi, 1983).
Nylon Precursors
Abel et al. (2014) presented a two-step synthesis method to produce nylon 12 and nylon 13 precursors from methyl oleate, an abundant natural fatty acid. This represents a concise method for synthesizing nylon precursors from fatty acids (Abel et al., 2014).
Chemical Recycling of Plastics
Kamimura et al. (2014) successfully converted nylon-12 to ω-hydroxyalkanoic acids, providing a new method for the chemical recycling of waste plastics (Kamimura et al., 2014).
Drug Delivery Systems
Zheng et al. (2020) found that novel ionic liquids based on amino acid esters, like Methyl 12-aminododecanoate hydrochloride, enhance the skin permeation of drugs. This could benefit transdermal drug delivery systems (Zheng et al., 2020).
Biosynthesis of Bioplastics
Ahsan et al. (2018) demonstrated the biosynthesis of Nylon 12 monomer, ω-Aminododecanoic Acid, from renewable sources using artificial self-sufficient P450, AlkJ, and ω-TA. This method offers a promising process for bioplastics (Ahsan et al., 2018).
Nanocomposites
Hoffmann et al. (2000) studied nanocomposites based on polyamide-12 and layered silicates, finding significant differences in rheological properties from pure PA-12 matrices. This suggests potential applications in various industries (Hoffmann et al., 2000).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 12-aminododecanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2.ClH/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14;/h2-12,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAPWACCYWKXEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598460 | |
| Record name | Methyl 12-aminododecanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 12-aminododecanoate hydrochloride | |
CAS RN |
4271-86-7 | |
| Record name | Methyl 12-aminododecanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

